![molecular formula C18H19BrN4O B12931635 3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide CAS No. 917763-95-2](/img/structure/B12931635.png)
3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((6-Bromo-1H-benzo[d]imidazol-2-yl)amino)-N-butylbenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 6th position of the benzimidazole ring, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Bromo-1H-benzo[d]imidazol-2-yl)amino)-N-butylbenzamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Bromination: The benzimidazole core is then brominated at the 6th position using bromine or a brominating agent like N-bromosuccinimide (NBS).
Amidation: The brominated benzimidazole is then reacted with butylamine and a benzoyl chloride derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-((6-Bromo-1H-benzo[d]imidazol-2-yl)amino)-N-butylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The benzimidazole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative.
Applications De Recherche Scientifique
3-((6-Bromo-1H-benzo[d]imidazol-2-yl)amino)-N-butylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Medicine: Benzimidazole derivatives are known for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-((6-Bromo-1H-benzo[d]imidazol-2-yl)amino)-N-butylbenzamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The bromine atom at the 6th position can enhance binding affinity and specificity by forming halogen bonds with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1H-benzo[d]imidazole: Lacks the butylbenzamide moiety.
N-Butylbenzamide: Lacks the benzimidazole core.
3-Amino-N-butylbenzamide: Lacks the bromine atom and the benzimidazole core.
Uniqueness
3-((6-Bromo-1H-benzo[d]imidazol-2-yl)amino)-N-butylbenzamide is unique due to the presence of both the benzimidazole core and the butylbenzamide moiety, along with the bromine atom at the 6th position. This combination of structural features can result in unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
917763-95-2 |
|---|---|
Formule moléculaire |
C18H19BrN4O |
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
3-[(6-bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide |
InChI |
InChI=1S/C18H19BrN4O/c1-2-3-9-20-17(24)12-5-4-6-14(10-12)21-18-22-15-8-7-13(19)11-16(15)23-18/h4-8,10-11H,2-3,9H2,1H3,(H,20,24)(H2,21,22,23) |
Clé InChI |
UAZKMGSLSZCSQI-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CC(=CC=C1)NC2=NC3=C(N2)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


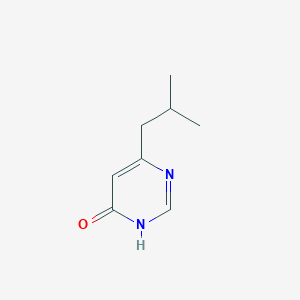

![13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12931569.png)

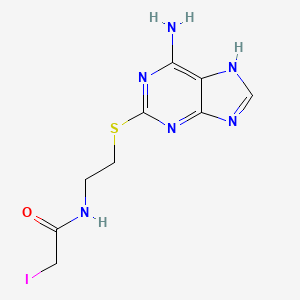
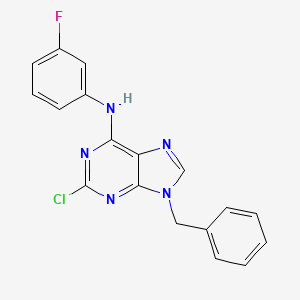
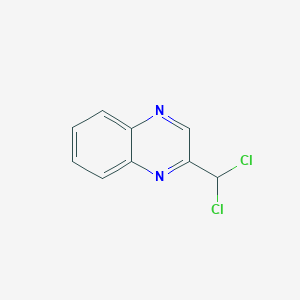
![1-Azaspiro[4.4]nonan-3-one](/img/structure/B12931602.png)

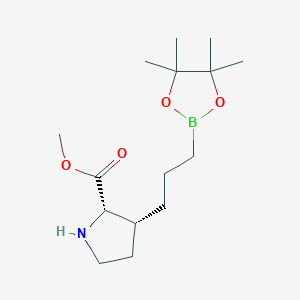
![6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide](/img/structure/B12931617.png)


![1-(2-(Diethylamino)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12931656.png)
